6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group, a hydroxypyridinyl group, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general steps include:
Preparation of Boron Reagents: Organoboron compounds are prepared through various methods, including hydroboration and transmetallation.
Coupling Reaction: The organoboron compound is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base.
Post-Reaction Workup: The reaction mixture is purified to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridinyl group may yield pyridine ketones, while reduction of the carboxamide group may produce primary amines.
Scientific Research Applications
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound is investigated for its potential use in drug formulations and therapeutic applications.
Chemical Biology: It serves as a tool compound to study cellular pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds have similar pyrimidine cores but differ in their substituents, such as the presence of sulfur atoms.
Pyrimidine-4-carboxamides: These compounds share the carboxamide group but may have different substituents on the pyrimidine ring.
Uniqueness
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, hydroxypyridinyl group, and carboxamide group allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-2-19-10-6-8(14-7-15-10)12(18)16-11-9(17)4-3-5-13-11/h3-7,17H,2H2,1H3,(H,13,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEAXWSSLVVOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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